molecular formula C7H16BrN B13593029 5-bromo-N,N-dimethylpentan-1-amine

5-bromo-N,N-dimethylpentan-1-amine

Cat. No.: B13593029
M. Wt: 194.11 g/mol
InChI Key: ISRFVGGMMWIYBP-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C7H16BrN It is a brominated amine, characterized by the presence of a bromine atom attached to the fifth carbon of a pentane chain, which is further substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-dimethylpentan-1-amine typically involves the bromination of N,N-dimethylpentan-1-amine. One common method is the reaction of N,N-dimethylpentan-1-amine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the fifth carbon position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of N,N-dimethylpentan-1-ol.

    Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N,N-dimethylpentan-1-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: N,N-Dimethylpentan-1-ol.

    Oxidation: N,N-Dimethylpentanamide or N,N-dimethylpentanenitrile.

    Reduction: N,N-Dimethylpentan-1-amine.

Scientific Research Applications

5-Bromo-N,N-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-dimethylpentan-1-amine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N,N-dimethylnaphthalen-1-amine: A brominated amine with a naphthalene ring, used in organic synthesis.

    N,N-Dimethylpentan-1-amine: The non-brominated analog, used as a precursor in various chemical reactions.

    5-Bromo-N,N,N-trimethylpentan-1-ammonium bromide: A quaternary ammonium compound with similar structural features.

Uniqueness

5-Bromo-N,N-dimethylpentan-1-amine is unique due to the presence of both a bromine atom and a dimethylamine group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H16BrN

Molecular Weight

194.11 g/mol

IUPAC Name

5-bromo-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C7H16BrN/c1-9(2)7-5-3-4-6-8/h3-7H2,1-2H3

InChI Key

ISRFVGGMMWIYBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCBr

Origin of Product

United States

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